molecular formula C8H5NO4 B15244081 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No.: B15244081
M. Wt: 179.13 g/mol
InChI Key: PHMZIGULYDFDIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with phthalic anhydride . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzooxazine derivatives .

Scientific Research Applications

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to its specific functional groups and the resulting chemical properties. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

7-hydroxy-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12)

InChI Key

PHMZIGULYDFDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)OC2=O

Origin of Product

United States

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